3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one

veterinary parasitology anticoccidial efficacy broiler performance

Resistance to amprolium (83.3%) and monensin (60.0%) undermines coccidiosis control, forcing costly production losses. Clopidol (3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one) offers a strategic rotation partner with confirmed 46.7% resistance frequency-comparable to salinomycin. • Broad-spectrum activity against 7 Eimeria species (E. tenella, E. maxima, etc.) • Rapid depletion: 14× liver reduction within 48h enables 5-7 day withdrawal • High-yield synthesis (91.5% chlorination step) supports bulk pricing

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
Cat. No. B11903735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)C1Cl)Cl)C
InChIInChI=1S/C7H7Cl2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h5H,1-2H3
InChIKeyQCMHHYSPKNVXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clopidol Technical Baseline


3,5-Dichloro-2,6-dimethylpyridin-4(3H)-one (CAS 2971-90-6; INN: Clopidol) is a chlorinated pyridin-4-one derivative with molecular formula C₇H₇Cl₂NO and molecular weight 192.04 g/mol [1]. The compound features chlorine substituents at the 3- and 5-positions and methyl groups at the 2- and 6-positions of the pyridin-4-one ring, conferring distinct physicochemical properties including a melting point >320°C and LogP of 1.82 [2]. Industrially prepared from dehydroacetic acid via multistep synthesis, Clopidol is established as a coccidiostat in veterinary medicine, acting on the mitochondrial electron transport chain of Eimeria spp. parasites [3].

Clopidol Substitution Risk Assessment


Substitution among coccidiostats without rigorous comparative data introduces quantifiable risks to therapeutic efficacy, resistance management, and food safety compliance. Clopidol differs from other anticoccidial agents in its precise 3,5-dichloro-2,6-dimethyl substitution pattern, which determines its mitochondrial binding site specificity and parasite-stage activity profile [1]. Field surveillance data demonstrate that resistance frequencies vary dramatically between Clopidol and alternatives such as nicarbazin or ionophores, while tissue depletion kinetics directly impact withdrawal period compliance and maximum residue limit (MRL) adherence [2][3]. The following evidence establishes the quantitative dimensions that must inform procurement decisions.

Clopidol Differentiation Evidence


Oocyst Shedding Reduction: Clopidol vs. Diclazuril

In a head-to-head experimental coccidiosis study in Ross 308 broilers, both Clopidol and Diclazuril reduced oocyst shedding, but Diclazuril demonstrated greater efficacy. Specifically, Clopidol treatment resulted in a significant but incomplete reduction in oocyst output compared to untreated controls, whereas Diclazuril produced more pronounced suppression. The study design included four groups: negative control (uninfected, unmedicated), positive control (infected, unmedicated), Clopidol-medicated, and Diclazuril-medicated, with oocyst counts performed via McMaster chamber [1]. The authors concluded that neither synthetic anticoccidial was completely satisfactory in controlling economic losses, highlighting the importance of selecting agents based on specific field strain sensitivity profiles [1].

veterinary parasitology anticoccidial efficacy broiler performance

Field Resistance Frequency

A comprehensive survey of 41 field isolates of chicken coccidia (E. tenella, E. acervulina, E. maxima) tested against eight commercial anticoccidials revealed marked differences in resistance prevalence. Clopidol exhibited a high frequency of resistance across isolates, whereas nicarbazin, robenidine, and halofuginone showed resistance in only a very small percentage of tested isolates [1]. Resistance was assessed using a sensitivity index score incorporating percent weight gain and lesion score reduction [1].

antimicrobial resistance field surveillance Eimeria spp.

South American Isolate Resistance Comparison

A survey of 60 coccidia isolates from 90 broiler farms in Brazil and Argentina assessed sensitivity to seven anticoccidial drugs based on weight gain and lesion score criteria. According to broiler weight gain data, resistance to Clopidol was detected in 28 of 60 isolates (46.7%), compared to monensin in 36 isolates (60.0%), narasin in 32 isolates (53.3%), salinomycin in 28 isolates (46.7%), maduramicin in 2 isolates (3.3%), amprolium in 50 isolates (83.3%), and nicarbazin in 4 isolates (6.7%) [1]. Lesion score analysis showed Clopidol resistance in 36 isolates (60.0%), salinomycin in 11 isolates (18.3%), and maduramicin and nicarbazin in only 1 isolate each (1.7%) [1].

antimicrobial resistance ionophore coccidiostats broiler production

Tissue Residue Depletion Profile

In a controlled feeding study, broiler chickens received a commercial diet containing 0.0125% Clopidol for 34 days, followed by a 10-day withdrawal period. Clopidol concentrations in liver and muscle were determined via gas-liquid chromatography. During the first two post-withdrawal days, liver concentration decreased from 7 mg/kg to 0.5 mg/kg (14-fold reduction), and muscle concentration declined from 3 mg/kg to 0.1 mg/kg (30-fold reduction). From days 2 to 10, concentrations plateaued at 0.2-0.8 mg/kg in liver and 0.05-0.2 mg/kg in muscle, indicating a biphasic depletion profile [1]. Subsequent LC-MS/MS studies confirmed that after 14 days of exposure at 250 mg/kg feed, Clopidol accumulated preferentially in eggs (median 9.83 mg/kg) over liver (3.56 mg/kg), kidney (3.01 mg/kg), muscle (1.56 mg/kg), and fat (0.727 mg/kg) [2].

food safety residue monitoring withdrawal period

Synthetic Yield Efficiency

A published synthetic protocol for Clopidol starting from ethyl acetoacetate achieves a final step yield of 91.5% for the chlorination reaction, producing 87.8 g of purified 3,5-dichloro-2,6-dimethylpyridin-4-ol [1]. Alternative synthetic routes using dehydroacetic acid as starting material have been reported with overall yields of 26.97% (via hydrolysis, amination, and chlorination) and 39.52% (via high-pressure amination followed by chlorination) [2], establishing the ethyl acetoacetate route as substantially more efficient.

process chemistry synthetic yield industrial production

Activity Spectrum and Stage Specificity

Clopidol exhibits activity against multiple pathogenic Eimeria species including E. tenella, E. acervulina, E. maxima, E. brunetti, E. necatrix, E. mivati, and E. praecox, with peak efficacy during the early sporozoite stage (first day post-infection) [1]. In comparative embryo injection studies, Clopidol was active at 5-125 μg/embryo when administered on the day of infection, a profile shared with robenidine, decoquinate, diclazuril, halofuginone, monensin, salinomycin, and lasalocid [2]. However, Clopidol is specifically a coccidiostat (inhibiting parasite development) rather than a coccidiocide (killing parasites), which distinguishes its mechanism from agents like toltrazuril [1].

Eimeria species parasite life cycle coccidiostat spectrum

Clopidol Application Scenarios


Poultry Anticoccidial Rotation Programs

Based on resistance surveillance data from Brazil and Argentina showing Clopidol resistance in 46.7% of isolates versus amprolium in 83.3% and monensin in 60.0%, Clopidol should be prioritized as a rotation partner in production systems where amprolium or monensin efficacy has declined [1]. The comparable resistance frequency between Clopidol (46.7%) and salinomycin (46.7%) allows for strategic alternating use [1].

Withdrawal Period Compliance

The rapid initial tissue depletion of Clopidol—14-fold reduction in liver (7 to 0.5 mg/kg) and 30-fold reduction in muscle (3 to 0.1 mg/kg) within 48 hours—enables a 5-7 day withdrawal period that meets regulatory MRL requirements while minimizing pre-slaughter feed change logistics [2]. This is particularly advantageous compared to anticoccidials requiring extended withdrawal intervals.

Mixed Eimeria Infection Prophylaxis

Clopidol demonstrates confirmed activity against at least seven pathogenic Eimeria species (E. tenella, E. acervulina, E. maxima, E. brunetti, E. necatrix, E. mivati, E. praecox), providing broad-spectrum protection in commercial operations where mixed infections are common [3]. Administration must begin before or concurrent with exposure due to peak efficacy at the early sporozoite stage [3].

High-Yield Synthesis Production

For large-scale procurement, the 91.5% chlorination step yield achieved via the ethyl acetoacetate route provides significant cost advantages over alternative synthetic approaches yielding 26.97-39.52% overall yields [4]. This high-yield process supports competitive pricing for bulk industrial orders.

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